(4R)-2-Methylthiazolidine-4-carboxylic acid

Cysteine prodrug metabolism Mitochondrial enzymatic oxidation Thiazolidine hydrolysis

(4R)-2-Methylthiazolidine-4-carboxylic acid, also referred to as MTCA or 2-methylthioproline, is a chiral thiazolidine-4-carboxylic acid derivative formed by the condensation of L-cysteine with acetaldehyde. It belongs to the thioproline family and functions as a latent cysteine prodrug, releasing free L-cysteine upon enzymatic and non-enzymatic ring opening.

Molecular Formula C5H9NO2S
Molecular Weight 147.2 g/mol
CAS No. 190062-99-8
Cat. No. B071209
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4R)-2-Methylthiazolidine-4-carboxylic acid
CAS190062-99-8
Synonyms4-Thiazolidinecarboxylicacid,2-methyl-,(4R)-(9CI)
Molecular FormulaC5H9NO2S
Molecular Weight147.2 g/mol
Structural Identifiers
SMILESCC1NC(CS1)C(=O)O
InChIInChI=1S/C5H9NO2S/c1-3-6-4(2-9-3)5(7)8/h3-4,6H,2H2,1H3,(H,7,8)/t3?,4-/m0/s1
InChIKeyFHTPNEYXMGZOSH-BKLSDQPFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(4R)-2-Methylthiazolidine-4-carboxylic acid (CAS 190062-99-8): Chiral Cysteine Prodrug for Hepatoprotection and Detoxification Research


(4R)-2-Methylthiazolidine-4-carboxylic acid, also referred to as MTCA or 2-methylthioproline, is a chiral thiazolidine-4-carboxylic acid derivative formed by the condensation of L-cysteine with acetaldehyde [1]. It belongs to the thioproline family and functions as a latent cysteine prodrug, releasing free L-cysteine upon enzymatic and non-enzymatic ring opening [2]. The compound is also recognized as Acetylcysteine Impurity 7, making it relevant for pharmaceutical impurity profiling and reference standard procurement [3].

Why Generic Thioproline Analogs Cannot Replace (4R)-2-Methylthiazolidine-4-carboxylic acid in Cysteine Delivery Applications


Thiazolidine-4-carboxylic acid derivatives are not interchangeable cysteine prodrugs. The 2-methyl substituent on (4R)-2-methylthiazolidine-4-carboxylic acid fundamentally alters its metabolic stability, enzymatic processing, and tissue selectivity compared to the unsubstituted parent thiazolidine-4-carboxylic acid (TCA/thioproline) [1]. Crucially, the (4R) stereochemistry at the cysteine-derived chiral center is a strict requirement for biological activity; the corresponding D-isomer (4S) is pharmacologically inert [2]. Furthermore, MTCA differs markedly from N-acetyl-L-cysteine (NAC) and 2-oxothiazolidine-4-carboxylic acid (OTCA) in its ability to enhance acetaminophen elimination and maintain hepatic glutathione homeostasis [3]. These differences preclude simple one-for-one substitution without compromising experimental or therapeutic outcomes.

(4R)-2-Methylthiazolidine-4-carboxylic acid: Quantitative Differentiation Evidence Against Key Comparators


Mitochondrial Metabolic Stability: MTCA vs Thiazolidine-4-Carboxylic Acid (TCA/Thioproline)

In a direct head-to-head comparison of thiazolidine-4(R)-carboxylic acid (CF, derived from cysteine + formaldehyde) and 2-methyl-thiazolidine-4(R)-carboxylic acid (CA, derived from cysteine + acetaldehyde), CF was identified as the most specific substrate for mitochondrial enzymatic oxidation, whereas CA was the least metabolized thiazolidine derivative [1]. This establishes that the 2-methyl substituent confers significantly greater resistance to mitochondrial processing, prolonging the prodrug's residence time before cysteine liberation.

Cysteine prodrug metabolism Mitochondrial enzymatic oxidation Thiazolidine hydrolysis

Chiral Requirement for Hepatoprotection: (4R)-MTCA vs (4S)-MTCA (D-Isomer)

In a controlled murine model of acetaminophen-induced hepatotoxicity, the L-isomer of 2-methylthiazolidine-4-carboxylate (corresponding to the (4R) configuration) administered at 5.0 mmol/kg prevented hepatotoxicity, whereas the D-isomer ((4S) configuration) was ineffective at all tested doses [1]. Furthermore, L-MTCA enhanced blood acetaminophen elimination with a 28–31% decrease in half-life, while D-MTCA and N-acetyl-L-cysteine (NAC) did not produce this pharmacokinetic benefit [1]. This demonstrates that both the 2-methyl substituent and the (4R) stereochemistry are absolute requirements for therapeutic cysteine delivery.

Acetaminophen hepatotoxicity Stereoselective pharmacology Cysteine prodrug efficacy

Cataract Prevention Efficacy: MTCA vs PTCA vs OTCA vs NAC

In a mouse model of acetaminophen-induced cataractogenesis (71% incidence in untreated controls), co-administration of MTCA at 4.5 mmol/kg (two divided i.p. doses) completely prevented cataract formation in 20 of 21 mice (95.2% protection) [1]. PTCA was equally effective (12/12 mice protected), while OTCA was nearly equipotent (15/16 protected). In marked contrast, N-acetyl-L-cysteine (NAC) was much less effective at the same dosing paradigm [1]. Hepatic and lenticular GSH levels were maintained at near-normal levels by MTCA, PTCA, and OTCA, but not by NAC or RibCys.

Cataract prevention Glutathione homeostasis Acetaminophen ocular toxicity

Selective Tumor vs Liver NPSH Modulation: MTCA vs TCA (Thioproline)

In Ehrlich ascites tumor-bearing mice, both thiazolidine-4-carboxylic acid (CF) and 2-methyl-thiazolidine-4-carboxylic acid (CA/MTCA) elevated non-protein sulfhydryl (NPSH) levels in the liver [1]. However, only CA (MTCA) promoted a significant drop of NPSH concentration specifically in Ehrlich ascites tumor cells (EATC), while CF (TCA) and other sulfur compounds had no effect on tumor NPSH levels [1]. This tumor-selective NPSH depletion by MTCA, absent with the unsubstituted TCA, suggests a unique application in anticancer adjuvant research.

Non-protein sulfhydryl modulation Tumor-selective effects Ehrlich ascites tumor

Pharmaceutical Relevance: Identification as Acetylcysteine Impurity 7

(4R)-2-Methylthiazolidine-4-carboxylic acid is officially designated as Acetylcysteine Impurity 7 and is supplied with detailed characterization data compliant with regulatory guidelines [1]. This compound serves a dual role as both an active cysteine prodrug for research and a characterized impurity standard for acetylcysteine pharmaceutical quality control. The availability of certified reference material with full structural elucidation distinguishes this specific stereoisomer from generic 2-methylthiazolidine-4-carboxylic acid preparations.

Pharmaceutical impurity profiling Acetylcysteine reference standard Regulatory compliance

(4R)-2-Methylthiazolidine-4-carboxylic acid: Evidence-Backed Application Scenarios for Research and Industrial Procurement


Acetaminophen-Induced Hepatotoxicity Studies Requiring Stereospecific Cysteine Prodrugs

Investigators studying acetaminophen overdose models should select (4R)-MTCA as a positive control cysteine prodrug. Evidence demonstrates that L-MTCA (4R) prevents hepatotoxicity at 5.0 mmol/kg, enhances blood acetaminophen elimination by 28–31%, and maintains hepatic glutathione homeostasis, whereas the D-isomer and NAC fail to produce these effects [1]. This stereochemical and pharmacokinetic specificity makes (4R)-MTCA the definitive tool compound for probing cysteine-dependent hepatoprotective mechanisms.

Ocular Toxicology and Cataract Prevention Research

For studies of acetaminophen- or naphthalene-induced cataractogenesis, (4R)-MTCA provides near-complete cataract prevention (95.2% protection rate) with concomitant maintenance of lenticular and hepatic GSH levels [1]. Its efficacy is comparable to PTCA and OTCA but far exceeds NAC, positioning it as a preferred compound for investigating the role of cysteine delivery in lens antioxidant defense.

Tumor-Selective Sulfhydryl Modulation in Cancer Research

In experimental oncology, (4R)-MTCA uniquely combines hepatic NPSH elevation with tumor-selective NPSH depletion in Ehrlich ascites tumor models, a dual activity not observed with the unsubstituted thioproline (TCA) [1]. Researchers exploring cysteine prodrugs as adjuvant chemotherapeutic agents that differentially modulate redox balance in tumor versus normal tissues should prioritize MTCA over generic thiazolidine-4-carboxylic acid.

Pharmaceutical Impurity Profiling and Reference Standard Procurement

Quality control and analytical development laboratories requiring acetylcysteine impurity reference standards should procure (4R)-2-methylthiazolidine-4-carboxylic acid specifically identified as Acetylcysteine Impurity 7, which is supplied with full characterization data compliant with regulatory guidelines [1]. This ensures traceability and regulatory acceptability for method validation and batch release testing.

Quote Request

Request a Quote for (4R)-2-Methylthiazolidine-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.